molecular formula C6H9N3O B1267228 4(1H)-Pyrimidinone, 2-amino-5-ethyl- CAS No. 28224-63-7

4(1H)-Pyrimidinone, 2-amino-5-ethyl-

Cat. No. B1267228
CAS RN: 28224-63-7
M. Wt: 139.16 g/mol
InChI Key: DCUFUGSWZRCRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions of β-keto esters with guanidines or aminopyridines, leading to the formation of the pyrimidinone core. For example, the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been achieved through the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine, highlighting the adaptability of this synthetic approach for creating substituted pyrimidinones with varying alkyl groups (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be elucidated through techniques such as X-ray diffraction and ab initio calculations. For instance, the crystal and molecular structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone was determined, revealing that it exists as the amino-oxo tautomer in the solid state. The pyrimidinone ring is found to be essentially planar, with intermolecular hydrogen bonds contributing to the stability of the crystal structure (Craciun, Huang, & Mager, 1998).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, including cyclization, nitration, chlorination, and amination, leading to a wide range of functionalized compounds. These reactions are crucial for tailoring the chemical properties of pyrimidinones for specific applications. The synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, for example, demonstrates the reactivity of pyrimidinones towards formamide, carbon disulfide, urea, and thiourea, resulting in compounds with potential analgesic and anti-inflammatory activities (El-Gazzar & Hafez, 2009).

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • 4(1H)-Pyrimidinone derivatives have been studied for their crystal and molecular structures using techniques like X-ray diffraction and ab initio calculations. Such studies reveal the planar nature of the 4-pyrimidinone ring and intermolecular hydrogen bonds, which can influence the compound's chemical properties and reactivity (Craciun, Huang, & Mager, 1998).

Molecular Recognition and Binding

  • These compounds, specifically amine-containing, cytosine-based ditopic receptors, are significant in molecular recognition. They can complex with substrates like guanosine monophosphate, playing a role in base pairing and electrostatic interactions, which are crucial in biochemical processes (Furuta, Magda, & Sessler, 1991).

Synthesis and Structural Insights

  • The synthesis of novel 4(1H)-pyrimidinone derivatives and their structural insights have been explored. These compounds have potential as pharmaceuticals or agrochemicals due to their inherent biological activity (Craciun, Kovacs, Crăciun, & Mager, 1998).

Novel Compound Synthesis

  • Research includes the synthesis of novel compounds from 4(1H)-pyrimidinone derivatives, such as 5‐aryl‐6‐cyano-3H,8H‐pyrido[2,3‐d]pyrimidine‐4,7‐diones. These synthetic processes and the resulting new compounds are crucial for advancing chemical and pharmaceutical research (Quiroga et al., 1999).

Biological and Biochemical Screening

  • Certain derivatives of 4(1H)-Pyrimidinone have been synthesized and screened for their biological and biochemical properties, such as radioprotective character and antimicrobial activity. This highlights their potential in developing new therapeutic agents (Heiba, Ghorab, & El-gawish, 1997).

Pharmaceutical Applications

  • Synthesis of new acyclic pyrimidine nucleoside analogs from 4(1H)-pyrimidinone derivatives has shown potential as antiviral drugs, indicating the compound's significance in medicinal chemistry (Eger, Klünder, & Schmidt, 1994).

properties

IUPAC Name

2-amino-5-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-4-3-8-6(7)9-5(4)10/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFUGSWZRCRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182474
Record name 4(1H)-Pyrimidinone, 2-amino-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(1H)-Pyrimidinone, 2-amino-5-ethyl-

CAS RN

28224-63-7
Record name 4(1H)-Pyrimidinone, 2-amino-5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028224637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyrimidinone, 2-amino-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.